Physicochemical properties of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride
Physicochemical properties of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride
An In-Depth Technical Guide to 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride
Abstract: 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride is a substituted aromatic sulfonyl chloride, a class of compounds of paramount importance in the fields of medicinal chemistry and organic synthesis.[1] As highly reactive electrophiles, sulfonyl chlorides serve as critical building blocks for the synthesis of sulfonamides, a privileged scaffold in numerous therapeutic agents.[2][3] This guide provides a comprehensive technical overview of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride, detailing its physicochemical properties, structural features, characteristic reactivity, and proposed analytical methodologies. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this reagent's profile for its effective application in complex synthetic campaigns.
Compound Identification and Structure
The foundational step in utilizing any chemical reagent is its unambiguous identification. 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride is characterized by a diaryl ether core, further functionalized with fluorine atoms that modulate electronic properties and a sulfonyl chloride group that serves as a reactive handle for synthetic transformations.
Caption: Chemical structure of the title compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonyl chloride | [4] |
| CAS Number | 549547-34-4 | [4] |
| Molecular Formula | C₁₂H₆Cl₂F₂O₃S | [4] |
| Synonyms | 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride |[4] |
Physicochemical Properties
The physicochemical properties of a building block are critical for predicting its behavior in reactions, its solubility, and its potential ADME (Absorption, Distribution, Metabolism, and Excretion) contribution to a final drug candidate. While experimental data for this specific compound is not widely published, computed properties provide valuable estimates.
Table 2: Physicochemical Data
| Property | Value | Source & Notes |
|---|---|---|
| Molecular Weight | 339.1 g/mol | [4] |
| Monoisotopic Mass | 337.9382769 Da | [4] (Computed) |
| XLogP3 | 4.3 | [4] (Computed measure of lipophilicity) |
| Appearance | Solid (Predicted) | Based on related difluorobenzenesulfonyl chlorides.[5] |
| Moisture Sensitivity | High | Characteristic of most sulfonyl chlorides.[6] |
| Solubility | Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Dioxane). Insoluble in water (reacts). | General property of sulfonyl chlorides. |
Synthesis and Reactivity
General Synthetic Approach
Aryl sulfonyl chlorides are typically synthesized via the chlorosulfonation of the corresponding aromatic precursor. For a diaryl ether like 4-(4-Chlorophenoxy)-3,5-difluorobenzene, the most direct route involves reaction with chlorosulfonic acid.[7][8] This reaction proceeds via electrophilic aromatic substitution, where the powerful electrophile +SO2Cl (derived from chlorosulfonic acid) attacks the electron-rich aromatic ring.
Caption: General workflow for the synthesis of aryl sulfonyl chlorides.
Causality in Synthesis:
-
Choice of Reagent: Chlorosulfonic acid is a potent and cost-effective reagent for introducing the sulfonyl chloride group directly onto an aromatic ring.[8] An excess is often used to drive the reaction to completion.[9]
-
Reaction Control: The reaction is typically performed at low temperatures (0-10°C) to control the exotherm and minimize the formation of by-products, such as the corresponding sulfone.
-
Workup: The reaction mixture is carefully quenched by pouring it onto ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble product. This step must be performed with caution due to the vigorous reaction of chlorosulfonic acid with water.
Core Reactivity
The synthetic utility of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the aromatic ring, and the chlorine atom, making the chloride an excellent leaving group.[2] This facilitates nucleophilic substitution with a wide range of nucleophiles.[7]
Caption: Key reactions of the sulfonyl chloride functional group.
-
Reaction with Amines (Sulfonamide Formation): This is the most significant reaction in drug discovery. The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, yields stable sulfonamides.[7] This reaction is robust and high-yielding, making it ideal for generating chemical libraries for screening.
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, alcohols react to form sulfonate esters.[2][7] These esters are themselves useful intermediates in organic synthesis.
-
Hydrolysis: Sulfonyl chlorides react readily with water to hydrolyze to the corresponding sulfonic acid.[7] This underscores the need for anhydrous conditions during synthesis and storage to maintain the reagent's integrity.
Proposed Analytical Workflow
A self-validating protocol requires rigorous analytical confirmation. For a novel or specialized reagent like this, a multi-step analytical workflow is essential to confirm identity and purity before its use in a synthetic campaign.
Caption: A logical workflow for analytical quality control.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
-
Preparation: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, monitoring at 254 nm.
-
-
Analysis: Inject 5 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to all other peaks.
-
Rationale: HPLC is the workhorse for purity assessment. A gradient method is chosen to ensure elution of both the polar starting materials and the lipophilic product (XLogP3 = 4.3).[4] Formic acid is used to improve peak shape.
-
Protocol 2: Structural Confirmation
-
Mass Spectrometry (LC-MS): Utilize the outflow from the HPLC. An electrospray ionization (ESI) source in positive or negative mode should be used to confirm the molecular ion peak corresponding to the compound's mass (337.938 Da).[4] The characteristic isotopic pattern from the two chlorine atoms will be a key diagnostic feature.
-
NMR Spectroscopy:
-
Sample Prep: Dissolve ~10 mg of the material in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Will show the signals for the aromatic protons. The integration and splitting patterns will be complex but must be consistent with the proposed structure.
-
¹⁹F NMR: This is critical for this molecule. It should show two distinct fluorine environments, confirming the 3,5-difluoro substitution pattern.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
Applications in Research and Drug Development
The primary value of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride lies in its role as a sophisticated building block.[3]
-
Scaffold for Library Synthesis: Its structure allows for the creation of three points of diversity. The sulfonyl chloride can be reacted with a library of amines, and the diaryl ether linkage provides a conformationally constrained scaffold that is common in kinase inhibitors.
-
Fine-Tuning Molecular Properties: The difluoro substitution on one ring and the chloro-substitution on the other are not accidental. These halogens are strategically placed to modulate the molecule's electronic profile, metabolic stability, and binding interactions (e.g., halogen bonding) with biological targets.
-
Intermediate for Complex Molecules: Beyond direct use, it can serve as an intermediate in the synthesis of agrochemicals and materials science polymers, where diaryl ether sulfones are valued for their thermal and chemical stability.[10]
Safety, Handling, and Storage
As with all reactive sulfonyl chlorides, proper handling is crucial for safety and for maintaining the quality of the reagent. The following guidance is based on data for structurally related compounds.[5][6][11][12]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.[5]
-
Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.
-
-
Handling:
-
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).
-
Keep in a cool, dry, and well-ventilated place.[11]
-
Store away from incompatible materials such as strong bases and oxidizing agents.
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]
-
References
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- Sulfonyl Chloride Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- Sulfonyl halide. (n.d.). Wikipedia.
- Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
- 4-(4-chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride. (n.d.). Chemical-Suppliers.com.
- Sulfonyl Chlorides/Fluorides. (n.d.). Enamine.
- 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride. (n.d.). PubChem.
- SAFETY DATA SHEETS. (2023, August 25). Cato Chemistry.
- SAFETY DATA SHEET. (2023, September 5). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2023, November 6). Sigma-Aldrich.
- 4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride. (n.d.). Chem-Impex.
- SAFETY DATA SHEET. (2023, July 16). TCI Chemicals.
- Process for the preparation of 4-chlorobenzenesulfonyl chloride. (n.d.). Google Patents.
- 3,5-Difluorobenzenesulfonyl chloride 97. (n.d.). Sigma-Aldrich.
- Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 3,4-Difluorobenzenesulfonyl chloride 97. (n.d.). Sigma-Aldrich.
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